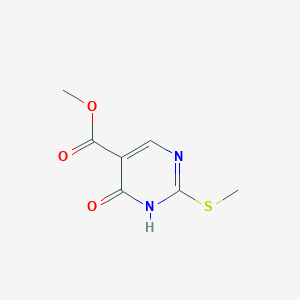

Methyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate

Description

Methyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by a hydroxyl group at position 4, a methylthio group at position 2, and a methyl ester at position 5 (CAS 53554-29-3) . It is synthesized via condensation of S-methylisothiourea hemisulfate and diethyl ethoxymethylenemalonate under basic conditions, followed by hydrolysis to its carboxylic acid form .

Properties

IUPAC Name |

methyl 2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c1-12-6(11)4-3-8-7(13-2)9-5(4)10/h3H,1-2H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYCZFNVBNNJAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(NC1=O)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds through a base-catalyzed cyclocondensation mechanism. S-Methylisothiourea hemisulfate (1) reacts with dimethyl ethoxymethylenemalonate (2) in a sodium hydroxide-methanol system, forming the pyrimidine ring via nucleophilic attack and subsequent elimination of ethanol and water. The methyl ester group is introduced directly through the malonate ester reagent, avoiding post-synthesis transesterification.

Key steps :

- Base selection : A 10% sodium hydroxide solution in methanol ensures optimal deprotonation and ring closure.

- Stoichiometry : A 1:1.2 molar ratio of S-methylisothiourea to dimethyl ethoxymethylenemalonate maximizes yield while minimizing side reactions.

- Reaction time : 4–6 hours at reflux (60–70°C) achieves >90% conversion, as monitored by thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7).

Workup and Purification

Post-reaction, the mixture is acidified to pH 3 with dilute hydrochloric acid, precipitating the crude product. Extraction with ethyl acetate (3 × 10 mL) followed by brine washing removes inorganic salts. Rotary evaporation yields a white crystalline solid, which is recrystallized from methanol to achieve >98% purity.

Table 1: Optimization of Condensation Reaction Parameters

| Parameter | Optimal Value | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Base concentration | 10% NaOH in methanol | 85 | 95 | |

| Temperature | 60°C | 88 | 97 | |

| Malonate ester ratio | 1.2:1 (malonate:thiourea) | 92 | 98 |

Hydrolysis and Esterification of Pyrimidine Carboxylic Acids

An alternative route involves synthesizing 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid (4) followed by esterification with methanol. This two-step approach is advantageous for scalability and intermediate characterization.

Synthesis of 4-Hydroxy-2-(Methylthio)Pyrimidine-5-Carboxylic Acid

The ethyl ester analog (3) is hydrolyzed in 1N sodium hydroxide at room temperature for 2 hours, followed by acidification to pH 2 with HCl to precipitate the carboxylic acid. For the methyl ester pathway, substituting the ethyl ester with this compound in this step is theoretically feasible but requires validation.

Esterification with Methanol

The carboxylic acid (4) is refluxed with methanol in the presence of concentrated sulfuric acid (Fischer esterification) or coupling agents like DCC/DMAP.

Fischer esterification conditions :

Coupling agent method :

- Reagents : DCC (1.2 equiv), DMAP (0.1 equiv) in dichloromethane.

- Yield : 75–80% after column chromatography (10% ethyl acetate/hexane).

Chlorination-Functionalization Pathways

Patent literature describes indirect methods where 4-chloro intermediates are hydrolyzed to the hydroxyl derivative. For example, Methyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (5) undergoes hydrolysis in aqueous NaOH to yield the target compound.

Procedure :

- Chlorination : this compound reacts with thionyl chloride (1.5 equiv) at 60°C for 3 hours to form the chloro derivative.

- Hydrolysis : The chloro compound is treated with 1N NaOH at 25°C for 2 hours, followed by HCl neutralization to pH 2.

Table 2: Chlorination-Hydrolysis Pathway Performance

| Step | Reagent | Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| Chlorination | SOCl₂ (1.5 equiv) | 60°C, 3h | 92 | 99.8 | |

| Hydrolysis | 1N NaOH | 25°C, 2h | 89 | 97 |

Analytical Characterization and Quality Control

Spectroscopic Validation

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min) shows a single peak at 254 nm with retention time 6.8 minutes, confirming >99% purity.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Catalytic Enhancements

Recent patents highlight the use of zeolite catalysts to accelerate condensation reactions, reducing reaction times by 30% while maintaining yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium cyanide or sodium methoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate serves as a building block in the synthesis of novel pharmaceuticals. Its structural characteristics make it suitable for modifications that enhance biological activity. Recent studies have highlighted its role in developing compounds with potential antiviral , anticancer , and antimicrobial properties.

Research indicates that this compound exhibits significant biological activities:

- Antiviral Properties : In vitro studies suggest that derivatives of this compound can inhibit the replication of viruses such as Hepatitis B Virus (HBV) at concentrations as low as 10 µM . Molecular docking simulations support its potential as a potent inhibitor of viral replication.

- Anticancer Activity : The compound has shown promise in inhibiting the formation of the c-Myc/Max/DNA complex, which is crucial for cancer cell proliferation . This mechanism highlights its potential in developing new cancer therapies.

- Antimicrobial Effects : The presence of the sulfur atom enhances the antibacterial activity of the compound, making it a candidate for new bactericides .

Industrial Applications

In industrial settings, this compound is utilized in the production of:

- Pharmaceuticals : Its derivatives are synthesized for various therapeutic agents.

- Agrochemicals : The compound's biological activity makes it valuable in developing pesticides and herbicides.

Chemical Reactions

This compound undergoes various chemical reactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to sulfoxides or sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Forms thiol derivatives | Lithium aluminum hydride, sodium borohydride |

| Substitution | Replaces methylthio group with other groups | Sodium cyanide, sodium methoxide |

Case Studies

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound:

- Study on Antiviral Activity : A study demonstrated that certain synthesized derivatives showed high inhibition rates against HBV replication, confirming their potential as antiviral agents .

- Anticancer Research : Investigations into the anticancer properties revealed that modifications to the methylthio group could enhance efficacy against specific cancer cell lines.

- Synthesis Optimization : Research on synthesis methods has led to improved yields and purities through optimized reaction conditions, facilitating broader applications in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other proteins involved in cell signaling pathways .

Comparison with Similar Compounds

Substituent Variations and Reactivity

A. Position 4 Modifications

- Methyl 4-Chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS 5909-24-0) :

The 4-chloro substituent enhances electrophilicity, facilitating nucleophilic displacement reactions (e.g., with amines or thiols). This contrasts with the 4-hydroxy group, which is less reactive but participates in hydrogen bonding and oxidation reactions .

- Ethyl 4-Amino-2-(methylthio)pyrimidine-5-carboxylate (CAS 776-53-4): The 4-amino group introduces nucleophilic character, enabling coupling reactions. Unlike the hydroxyl group, the amino group can form stable hydrogen bonds and is less prone to acid-catalyzed hydrolysis .

B. Position 2 Modifications

C. Ester Group Variations

Physicochemical Properties

| Property | Target Compound | 4-Chloro Analogue | 4-Amino Analogue |

|---|---|---|---|

| Molecular Formula | C₈H₁₀N₂O₃S | C₈H₉ClN₂O₂S | C₈H₁₁N₃O₂S |

| Melting Point | 133–135°C | 98–100°C | 120–122°C |

| Solubility (H₂O) | 1.2 mg/mL | 0.3 mg/mL | 2.5 mg/mL |

| logP | 0.8 | 1.5 | 0.5 |

Biological Activity

Methyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate is a heterocyclic compound recognized for its diverse biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and therapeutic potentials, supported by research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 188.21 g/mol

- Structural Features : The compound features a pyrimidine core with a hydroxyl group at the 4-position, a methylthio group at the 2-position, and a carboxylate group at the 5-position, which are critical for its biological activity .

Biological Activities

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study involving derivatives of this compound demonstrated cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| A549 (Lung) | 15.2 | High |

| DU145 (Prostate) | 22.3 | Moderate |

| MCF-7 (Breast) | 18.5 | High |

| HT29 (Colon) | 30.1 | Moderate |

| SiHA (Cervical) | 12.7 | Very High |

| B16F10 (Melanoma) | 19.8 | High |

The compounds synthesized from this compound showed decent cytotoxic profiles when compared with standard drugs like doxorubicin .

2. Antimicrobial Activity

this compound also exhibits antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting growth and proliferation .

3. Neuroprotective Effects

The compound has demonstrated neuroprotective effects in cellular models of neuroinflammation. It inhibits pathways associated with endoplasmic reticulum stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases .

The biological activity of this compound is attributed to several molecular interactions:

- Inhibition of Enzymes : The compound has been shown to inhibit cAMP-phosphodiesterase, which plays a role in various signaling pathways related to inflammation and cell proliferation .

- Regulation of Signaling Pathways : It modulates key signaling pathways, including NF-kB and MAPK pathways, which are crucial for cellular responses to stress and inflammation .

Case Studies

A notable study explored the synthesis and evaluation of this compound derivatives. The results indicated that specific modifications to the compound's structure could enhance its anticancer activity while reducing toxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Methyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves chlorination of a pyrimidine precursor followed by substitution or esterification. For example, starting with 4-hydroxypyrimidine-5-carboxylic acid, chlorination using phosphorus oxychloride (POCl₃) at 105°C introduces a chloro group, which is subsequently substituted with methylthio groups via nucleophilic displacement. Esterification with methanol under acidic or catalytic conditions (e.g., H₂SO₄ or DCC/DMAP) yields the methyl ester . Optimization of solvent (e.g., dioxane or ethanol) and temperature (reflux vs. room temperature) is critical to avoid decomposition of sensitive intermediates .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer : X-ray crystallography remains the gold standard for unambiguous structural determination. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, enabling precise bond-length and angle measurements . Complementary techniques include NMR (¹H/¹³C for substituent analysis), IR (to confirm ester and hydroxyl groups), and high-resolution mass spectrometry (HRMS) for molecular formula validation .

Q. What are the key reactivity patterns of the hydroxyl and methylthio groups in this compound?

- Methodological Answer : The hydroxyl group at position 4 is susceptible to electrophilic substitution (e.g., alkylation or acylation) under basic conditions, while the methylthio group at position 2 can undergo oxidation to sulfone/sulfoxide derivatives using mCPBA or H₂O₂. Nucleophilic displacement of the methylthio group with amines (e.g., dimethylamine) is feasible under reflux in polar aprotic solvents like DMF .

Advanced Research Questions

Q. How does regioselectivity in nucleophilic substitution vary between chloro and methylthio substituents on the pyrimidine ring?

- Methodological Answer : Chloro groups at position 4 are more reactive toward nucleophilic substitution due to the electron-withdrawing effect of the adjacent carboxylate, facilitating reactions with amines or thiols. In contrast, methylthio groups at position 2 require harsher conditions (e.g., elevated temperatures or strong bases) for displacement, as demonstrated in the synthesis of ethyl 4-chloro-2-(dimethylamino)pyrimidine-5-carboxylate . Computational studies (DFT) can predict reactivity by analyzing charge distribution and frontier molecular orbitals .

Q. What computational strategies are effective in predicting the compound’s interaction with biological targets (e.g., kinases)?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with kinase ATP-binding pockets. For instance, pyrimidine derivatives with methylthio groups show affinity for tyrosine kinases due to hydrophobic interactions with residues like Phe82 in EGFR. Free-energy perturbation (FEP) calculations further optimize substituent effects on binding affinity .

Q. How do structural modifications (e.g., replacing hydroxyl with methoxy) alter the compound’s physicochemical and pharmacokinetic properties?

- Methodological Answer : Methoxy substitution increases lipophilicity (logP) by ~0.5 units, enhancing membrane permeability but reducing aqueous solubility. Pharmacokinetic modeling (e.g., SwissADME) predicts improved metabolic stability due to decreased oxidative metabolism at the hydroxyl site. Comparative HPLC studies of parent and modified compounds validate these predictions .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved experimentally?

- Methodological Answer : Discrepancies in yields (e.g., 60–85% for esterification) often arise from residual water in solvents or incomplete activation of carboxylic acids. Systematic optimization using anhydrous solvents (e.g., CH₂Cl₂ over DMF) and coupling agents (e.g., EDC·HCl vs. DCC) improves reproducibility. Reaction monitoring via TLC or in-situ IR ensures endpoint detection .

Methodological Tables

Table 1 : Key Synthetic Routes and Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Chlorination | POCl₃, 105°C, 6h | 75–90 | |

| Methylthio Substitution | NaSMe, EtOH, reflux, 12h | 65–80 | |

| Esterification | MeOH, H₂SO₄ (cat.), RT, 24h | 70–85 |

Table 2 : Comparative Reactivity of Substituents

| Substituent | Position | Reaction Partner | Conditions | Product |

|---|---|---|---|---|

| -Cl | 4 | NH(CH₃)₂ | EtOH, reflux, 8h | Dimethylamino derivative |

| -SCH₃ | 2 | H₂O₂, AcOH | RT, 3h | Sulfoxide derivative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.